Ralimetinib

Description

This compound is a tri-substituted imidazole derivative and orally available, p38 mitogen-activated protein kinase (MAPK) inhibitor, with potential anti-inflammatory and antineoplastic activities. Upon administration, this compound inhibits the activity of p38, particularly the alpha and beta isoforms, thereby inhibiting MAPKAPK2 phosphorylation and preventing p38 MAPK-mediated signaling. This may inhibit the production of a variety of cytokines involved in inflammation, cellular proliferation and angiogenesis such as tumor necrosis factor alpha (TNFa), interleukin (IL)-1, -6 and -8, vascular endothelial growth factor, and macrophage inflammatory protein-1 alpha. Ultimately this induces apoptosis and reduces tumor cell proliferation. In addition, inhibition of the p38 MAPK pathway by this compound increases the antineoplastic activity of certain chemotherapeutic agents. p38 MAPK, a serine/threonine protein kinase that is often upregulated in cancer cells, plays a crucial role in tumor cell proliferation, angiogenesis and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

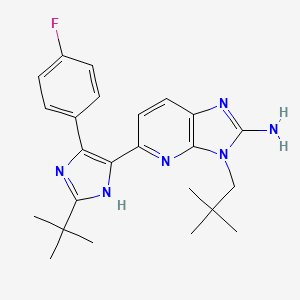

structure in first source

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBBJCBDOEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6 | |

| Record name | Ralimetinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ralimetinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235456 | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862505-00-8 | |

| Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ralimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ralimetinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralimetinib (LY2228820) is an orally available small molecule inhibitor that has been extensively investigated for its anti-cancer properties. Initially characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms, its mechanism of action is now understood to be more complex, with recent evidence suggesting potential off-target effects on the epidermal growth factor receptor (EGFR). This guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: p38 MAPK Inhibition

This compound functions as an ATP-competitive inhibitor of p38 MAPK α and β.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby disrupting the p38 MAPK signaling cascade.[1][2] This pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. In the context of cancer, the p38 MAPK pathway is implicated in promoting inflammation, angiogenesis, cell survival, and invasion.[2][3]

The p38 MAPK Signaling Pathway and this compound's Point of Intervention

The p38 MAPK pathway is a multi-tiered cascade. External stimuli activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors such as ATF2.[3][4] this compound's intervention at the level of p38 kinase activity effectively blocks these downstream signaling events.

Caption: this compound inhibits p38 MAPK, blocking downstream signaling.

Downstream Consequences of p38 MAPK Inhibition

Inhibition of p38 MAPK by this compound leads to several key downstream effects in cancer cells:

-

Reduced Cytokine Production: this compound significantly inhibits the production and secretion of pro-inflammatory and pro-angiogenic cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and IL-8.[5][6] This modulation of the tumor microenvironment can impede tumor growth and metastasis.[2]

-

Induction of Cell Cycle Arrest and Apoptosis: By disrupting a key survival pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.[4][7] Studies have shown that this compound treatment can lead to an increase in the sub-G1 cell population, indicative of apoptosis.[4]

-

Inhibition of Angiogenesis: The p38 MAPK pathway plays a role in promoting angiogenesis. By inhibiting this pathway, this compound can suppress the formation of new blood vessels that are essential for tumor growth and dissemination.[6]

-

Suppression of Invasion and Metastasis: p38 MAPK activation is associated with increased cancer cell invasion and metastasis.[2] this compound's inhibitory action can therefore contribute to reducing the metastatic potential of tumors.

Quantitative Data on this compound's Potency

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency against p38 MAPK α and β isoforms.

| Target | Assay Type | IC50 (nM) | Reference |

| p38 MAPK α | Cell-free | 5.3 | [1] |

| p38 MAPK β | Cell-free | 3.2 | [1] |

| p38 MAPK α | Cell-free | 7 | [5] |

| p38 MAPK (inhibition of pMAPKAP-K2) | Cell-based (RAW 264.7 cells) | 34.3 | [5] |

| LPS-induced TNFα formation | Cell-based (murine peritoneal macrophages) | 5.2 | [5] |

An Emerging Perspective: EGFR Inhibition

A 2023 study has challenged the long-held belief that this compound's anti-cancer effects are solely mediated through p38 MAPK inhibition. This research suggests that this compound also functions as an inhibitor of the epidermal growth factor receptor (EGFR).[8] The study demonstrated that the sensitivity of tumor cells to this compound was retained even after the knockout of p38α and p38β genes.[8] Furthermore, the EGFR T790M "gatekeeper" mutation, known to confer resistance to other EGFR inhibitors, also conferred resistance to this compound.[8] A co-crystal structure of this compound bound to EGFR has provided further evidence for this interaction.[8]

Caption: this compound may also inhibit EGFR signaling.

This dual-targeting mechanism, if confirmed, has significant implications for the clinical development and application of this compound, potentially expanding its therapeutic utility and explaining its efficacy in a broader range of cancer types.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on descriptions from published studies.

In Vitro p38 MAPK Kinase Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of this compound on p38 MAPK activity.

-

Principle: A recombinant active p38 MAPK enzyme is incubated with a specific substrate (e.g., ATF-2) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.

-

Methodology:

-

Prepare a reaction buffer containing recombinant human p38α or p38β, a substrate peptide (e.g., ATF-2), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

-

Quantify the phosphorylation of the substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, an antibody specific to the phosphorylated substrate can be used in an ELISA or Western blot format.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cellular p38 MAPK Activity Assay (Western Blot)

-

Objective: To assess the effect of this compound on p38 MAPK signaling within cancer cells.

-

Principle: Cancer cells are treated with this compound, and the phosphorylation status of a downstream target of p38 MAPK (e.g., MAPKAP-K2 or HSP27) is measured by Western blotting.

-

Methodology:

-

Seed cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control for a defined period. In some experiments, cells may be stimulated with a p38 MAPK activator (e.g., anisomycin or UV radiation) to induce pathway activation.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-MAPKAP-K2) and a primary antibody for the total form of the protein as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated protein.

-

Cell Viability Assay (MTT Assay)

-

Objective: To evaluate the effect of this compound on cancer cell proliferation and viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology:

-

Treat cancer cells with this compound or a vehicle control for a predetermined time.

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

-

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound is a multi-faceted anti-cancer agent with a well-established role as a potent inhibitor of p38 MAPK α and β. Its mechanism of action in this context involves the disruption of key signaling pathways that drive tumor progression, leading to reduced inflammation, angiogenesis, and cell survival, and the induction of apoptosis. The recent discovery of its potential to also inhibit EGFR adds a new layer of complexity and therapeutic promise. Further research is warranted to fully elucidate the interplay between these two mechanisms and to leverage this dual activity for more effective cancer therapies. This guide provides a foundational understanding of this compound's molecular interactions and cellular effects, offering valuable insights for ongoing and future research and drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Evolving Narrative of LY2228820 (Ralimetinib): A Technical Guide to its Interaction with p38 MAPK and EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Understanding LY2228820's Mechanism of Action

LY2228820, also known as ralimetinib, was initially developed and progressed through clinical trials as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammation, and its dysregulation has been implicated in the tumor microenvironment and cancer cell survival.[1] However, a recent paradigm shift in the understanding of LY2228820's therapeutic mechanism has emerged. Groundbreaking research published in 2023 has revealed that the anticancer activity of this compound is primarily driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent but which is more critical for its therapeutic effect in cancer.[2][3]

This technical guide provides an in-depth exploration of LY2228820, detailing its dual interaction with both p38 MAPK and EGFR. It will present the compelling evidence for its reclassification as a functional EGFR inhibitor, summarize the quantitative data from key preclinical and clinical studies, and provide detailed experimental protocols for the assays that have been pivotal in defining its activity. This document aims to equip researchers and drug development professionals with a comprehensive understanding of LY2228820's complex pharmacology.

I. The Dual Molecular Targets: p38 MAPK and EGFR

LY2228820 exhibits a striking duality in its kinase inhibition profile. While it was designed and optimized as a high-potency p38 MAPK inhibitor, its clinical and preclinical anticancer effects are now understood to be mediated through a lower-potency, yet therapeutically dominant, inhibition of EGFR.

High-Affinity Inhibition of p38 MAPK

LY2228820 is a potent, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[4][5][6] In cell-free assays, it demonstrates low nanomolar IC50 values against these kinases.[4][6] This potent inhibition of p38 MAPK leads to the suppression of its downstream signaling cascade, including the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[7]

The Unexpected Discovery: EGFR as the Primary Anticancer Target

II. Quantitative Data Summary

The following tables provide a structured summary of the quantitative data available for LY2228820, encompassing its in vitro potency, preclinical efficacy in various cancer models, and key parameters from clinical trials.

Table 1: In Vitro Kinase and Cellular Activity of LY2228820

| Target/Assay | IC50 (nM) | Cell Line/System | Notes |

| p38 MAPK Inhibition | |||

| p38α MAPK (cell-free) | 5.3 | Recombinant Human Enzyme | ATP-competitive inhibition.[4][6] |

| p38β MAPK (cell-free) | 3.2 | Recombinant Human Enzyme | ATP-competitive inhibition.[4][6] |

| Phospho-MK2 (Thr334) | 35.3 | Anisomycin-stimulated RAW264.7 macrophages | Cellular target engagement assay.[7] |

| TNF-α secretion | 6.3 | LPS/IFN-γ-stimulated mouse peritoneal macrophages | Functional cellular assay.[7] |

| EGFR Inhibition | |||

| EGFR (in vitro) | >30-fold less potent than p38α | Recombinant EGFR | The anticancer effects are driven by this lower potency target.[2] |

| Antiproliferative Activity | |||

| Various Cancer Cell Lines | Varies | Multiple (e.g., melanoma, NSCLC, ovarian, glioma, myeloma, breast) | Significant tumor growth delay observed in xenograft models.[7] |

Table 2: In Vivo Efficacy of LY2228820 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |

| Melanoma | B16-F10 | 10 or 30 mg/kg, p.o., 4 days on/3 days off | Significant reduction in lung metastases at 30 mg/kg.[9] |

| Ovarian Cancer | A2780 | 10 mg/kg, p.o., TID, 4 days on/3 days off | Significant tumor growth inhibition.[9] |

| Glioma | U-87MG | 14.7 mg/kg, p.o., BID | Significant tumor growth inhibition.[9] |

| Multiple Myeloma | OPM-2 | 30 mg/kg, p.o., BID | Significant tumor growth inhibition.[9] |

| Breast Cancer | MDA-MB-468 | 30 mg/kg, p.o., BID | Significant tumor growth inhibition.[9] |

Table 3: Summary of Phase I Clinical Trial Data for LY2228820 (this compound)

| Parameter | Finding |

| Dosing | Dose escalation from 10 mg to 560 mg administered orally every 12 hours on days 1-14 of a 28-day cycle.[1] |

| Maximum Tolerated Dose (MTD) | 420 mg every 12 hours.[1] |

| Recommended Phase II Dose | 300 mg every 12 hours.[1] |

| Pharmacokinetics | Dose-dependent increase in Cmax and AUC.[1] |

| Pharmacodynamics | Dose-dependent inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[1] |

| Common Adverse Events | Fatigue, nausea, rash, constipation, vomiting, and pruritus.[1] |

| Clinical Activity | Stable disease observed in 28% of patients, with prolonged stability in 22% of patients (≥4 cycles).[1] |

III. Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the p38 MAPK and EGFR signaling pathways and the points of interaction with LY2228820.

Caption: p38 MAPK Signaling Pathway and Inhibition by LY2228820.

Caption: EGFR Signaling Pathway and Inhibition by LY2228820.

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of LY2228820.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity (IC50) of LY2228820 against purified p38 MAPK and EGFR kinases.

a) p38 MAPK Kinase Assay (Radiometric Filter Binding Assay)

-

Reaction Setup: Prepare a kinase reaction mixture containing kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT), a p38 MAPK substrate (e.g., ATF2), and [γ-33P]ATP.

-

Enzyme and Inhibitor Incubation: Add purified recombinant p38α or p38β MAPK enzyme to the reaction mixture.

-

Add serial dilutions of LY2228820 (or vehicle control) to the reaction wells.

-

Initiate Reaction: Start the kinase reaction by adding the [γ-33P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Scintillation Counting: Dry the filter plate and add a scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each LY2228820 concentration and determine the IC50 value using a suitable curve-fitting software.

b) EGFR Kinase Assay (ADP-Glo™ Luminescent Assay)

-

Reaction Setup: Prepare a kinase reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a poly(Glu,Tyr) substrate, and ATP.

-

Enzyme and Inhibitor Incubation: Add purified recombinant EGFR enzyme to the wells of a microplate.

-

Add serial dilutions of LY2228820 (or vehicle control).

-

Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Western Blot Analysis for Target Engagement

Objective: To assess the effect of LY2228820 on the phosphorylation of downstream targets of p38 MAPK (phospho-MK2) and EGFR (phospho-EGFR) in cultured cells.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa for p38 MAPK, A431 for EGFR) and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with various concentrations of LY2228820 for 1-2 hours.

-

Stimulation:

-

For p38 MAPK pathway: Stimulate cells with a p38 MAPK activator (e.g., anisomycin) for 30 minutes.

-

For EGFR pathway: Stimulate cells with EGF for 5-15 minutes.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MK2 (Thr334), total MK2, phospho-EGFR (e.g., Tyr1068), and total EGFR.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of LY2228820.

-

Cell Culture: Culture human cancer cells (e.g., A2780 ovarian cancer cells) in appropriate media.

-

Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer LY2228820 orally (p.o.) at the desired dose and schedule (e.g., 30 mg/kg, BID). The vehicle control group receives the same volume of the vehicle solution.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of LY2228820. Tumor growth inhibition (TGI) can be calculated.

V. Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental processes and the logical framework for re-evaluating the mechanism of action of LY2228820.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: Logical Workflow for the Re-evaluation of LY2228820's Mechanism of Action.

VI. Conclusion

The story of LY2228820 (this compound) is a compelling case study in drug development, highlighting the importance of rigorous mechanistic investigation even for compounds that have advanced to clinical trials. Initially characterized as a potent p38 MAPK inhibitor, the true driver of its anticancer activity has been unveiled to be the inhibition of EGFR. This technical guide has provided a comprehensive overview of this dual-target interaction, presenting the key quantitative data and detailed experimental protocols that have shaped our current understanding. For researchers and drug development professionals, the journey of LY2228820 underscores the potential for unexpected discoveries and the necessity of a multi-faceted approach to fully elucidate a drug's mechanism of action. This revised understanding of this compound's pharmacology opens new avenues for its potential clinical application and for the design of future kinase inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 7. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

Ralimetinib's Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralimetinib (LY2228820) is a potent, orally bioavailable small molecule inhibitor initially developed and characterized as a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] The p38 MAPK signaling cascade is a critical pathway activated by cellular stress, inflammatory cytokines, and oncogenic stimuli, playing a significant role in tumor progression, inflammation, and angiogenesis.[1][3] this compound's mechanism of action involves binding to the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), leading to a reduction in the production of pro-inflammatory and pro-angiogenic cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][3]

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including melanoma, non-small cell lung cancer, ovarian cancer, and multiple myeloma.[1][4] Clinical investigations have primarily focused on its potential in treating advanced cancers.[5] However, recent research has introduced a paradigm shift in our understanding of this compound's anticancer activity, suggesting that it may be driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent but whose inhibition correlates better with cellular sensitivity.[6][7] This guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, detailing its dual action on both the p38 MAPK and EGFR pathways, presenting key quantitative data, and outlining relevant experimental protocols.

Data Presentation

Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of this compound

| Target/Assay | IC50 (nmol/L) | Cell Line/System | Notes | Reference(s) |

| p38α MAPK | 5.3 | Cell-free | ATP-competitive inhibition | [1][2] |

| p38β MAPK | 3.2 | Cell-free | ATP-competitive inhibition | [1][2] |

| p-MK2 (Thr334) | 9.8 | Anisomycin-stimulated HeLa cells | Inhibition of downstream substrate phosphorylation | [3] |

| p-MK2 | 35.3 | Anisomycin-stimulated RAW264.7 macrophages | [3] | |

| TNF-α secretion | 6.3 | LPS/IFN-γ-stimulated mouse peritoneal macrophages | Functional inhibition of cytokine production | [3] |

| CXCL8 (IL-8) secretion | 144.9 | LPS-induced A549 cells | [3] | |

| Wild-type EGFR | 180 | Cell-free | [7] | |

| EGFR-L858R | 174 | Cell-free | [7] | |

| EGFR-G719C | 11 | Cell-free | [7] | |

| EGFR-L858R/T790M | 6060 | Cell-free | T790M mutation confers resistance | [7] |

Table 2: Preclinical Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Schedule | Outcome | Reference(s) |

| B16-F10 Melanoma | 10 or 30 mg/kg, p.o., 4 days on/3 days off for 14 days | Significant reduction in lung metastases at 30 mg/kg | [4] |

| OPM-2 Myeloma | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [4] |

| MDA-MB-468 Breast Cancer | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [4] |

Table 3: Pharmacokinetic Parameters of this compound from Phase I Clinical Trial (Day 14)

| Dose (mg) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Reference(s) |

| 300 | 2580 ± 979 | 16800 ± 6260 | |

| 420 | 3210 ± 1290 | 21500 ± 8670 |

Table 4: Clinical Efficacy of this compound in a Phase I Study

| Parameter | Value | Patient Population | Reference(s) |

| Recommended Phase II Dose | 300 mg every 12 hours | Advanced Cancer | [5] |

| Stable Disease | 21.3% (19/89 patients) | Advanced Cancer | [5] |

| Median Duration of Stable Disease | 3.7 months | Advanced Cancer | [5] |

Signaling Pathways and Mechanisms of Action

The p38 MAPK Signaling Pathway

The primary and most potent target of this compound is the p38 MAPK. This pathway is a key transducer of extracellular stress signals, leading to a variety of cellular responses including inflammation, apoptosis, and cell cycle regulation.

-

Upstream Activation: The p38 MAPK pathway is activated by a range of stimuli, including cytokines (TNF-α, IL-1), growth factors, and environmental stressors (UV radiation, osmotic shock). These signals are transduced through a cascade of kinases, with MKK3 and MKK6 being the direct upstream activators of p38.

-

This compound's Point of Intervention: this compound acts as an ATP-competitive inhibitor of p38α and p38β isoforms, preventing the phosphorylation of its downstream targets.[1]

-

Downstream Effectors: The most well-characterized direct substrate of p38 MAPK is MAPKAPK2 (MK2).[1] Upon activation by p38, MK2 phosphorylates a number of proteins involved in cytokine production and cell migration. Inhibition of p38 by this compound leads to a dose-dependent decrease in the phosphorylation of MK2.[3] This, in turn, suppresses the production and secretion of key inflammatory cytokines like TNF-α, IL-6, and IL-8, which are often implicated in creating a pro-tumorigenic microenvironment.[1][3] Another downstream target is the transcription factor ATF2, whose phosphorylation is also inhibited by p38 blockade.[2]

Caption: this compound inhibits the p38 MAPK signaling pathway.

The EGFR Signaling Pathway

Recent evidence has implicated EGFR inhibition as a key driver of this compound's anticancer effects, particularly in EGFR-mutant cancers.[7]

-

Mechanism: this compound has been shown to inhibit the kinase activity of wild-type and mutant EGFR in vitro.[7] This inhibition leads to a dose-dependent decrease in EGFR autophosphorylation and the phosphorylation of its downstream effector, ERK (p42/p44).[7]

-

Clinical Relevance: The sensitivity of cancer cell lines to this compound correlates strongly with their sensitivity to the established EGFR inhibitor, gefitinib.[7] Furthermore, the EGFR T790M "gatekeeper" mutation, known to confer resistance to other EGFR inhibitors, also significantly reduces sensitivity to this compound.[7] This suggests that for its anticancer effects, this compound may be functioning as an EGFR inhibitor in a clinically relevant manner.

Caption: this compound's inhibitory effect on the EGFR signaling pathway.

Experimental Protocols

In Vitro p38 Kinase Assay (Non-Radioactive)

This protocol is for measuring the kinase activity of immunoprecipitated p38 MAPK.

Materials:

-

Cell lysate from treated and untreated cells

-

Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody

-

ATF-2 fusion protein (substrate)

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibody: Phospho-ATF-2 (Thr71) Antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation:

-

Incubate cell lysates (200-500 µg total protein) with the immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture activated p38.

-

Wash the beads 2-3 times with cell lysis buffer and then with kinase buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in 50 µL of kinase buffer containing 1-2 µg of ATF-2 substrate.

-

Add this compound or vehicle control at desired concentrations.

-

Initiate the reaction by adding ATP to a final concentration of 200 µM.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

-

Termination and Sample Preparation:

-

Terminate the reaction by adding 25 µL of 3X SDS sample buffer.

-

Boil the samples for 5 minutes and centrifuge to pellet the beads.

-

-

Western Blotting:

-

Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the Phospho-ATF-2 (Thr71) antibody.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Caption: Workflow for the in vitro p38 kinase assay.

Western Blot for Phospho-MAPKAPK2 (p-MK2)

This protocol is for detecting the phosphorylation status of MK2 in cell lysates after treatment with this compound.

Materials:

-

Cell lysates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibody: Phospho-MAPKAPK-2 (Thr334) Rabbit mAb.[8]

-

Total MAPKAPK-2 antibody (for loading control).

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Sample Preparation:

-

Lyse cells and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

-

Gel Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against p-MK2 (Thr334) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

The membrane can be stripped and re-probed for total MAPKAPK-2 as a loading control.

-

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

Cells of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubate for the desired treatment period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

This compound is a multifaceted kinase inhibitor with a complex mechanism of action. While initially characterized as a potent and selective inhibitor of p38 MAPK, its downstream effects on cytokine production and inflammation are well-documented. However, emerging evidence strongly suggests that its anticancer efficacy may be predominantly mediated through the inhibition of EGFR signaling. This dual activity profile presents both opportunities and challenges for its clinical development. A thorough understanding of both the p38 MAPK and EGFR downstream signaling pathways is therefore essential for researchers and clinicians working to identify the patient populations most likely to benefit from this compound and to design rational combination therapies. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this intriguing therapeutic agent.

References

- 1. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity [ouci.dntb.gov.ua]

- 7. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Ralimetinib: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralimetinib (LY2228820), a tri-substituted imidazole derivative, is an orally available small molecule inhibitor investigated primarily for its potential as an anti-cancer agent.[1] Initially developed by Eli Lilly and Company, its discovery and development have centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key player in cellular responses to stress, inflammation, and oncogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies employed in its characterization.

Discovery and Initial Characterization

This compound was identified as a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[4][5] Preclinical studies demonstrated its ability to inhibit p38 MAPK signaling, leading to reduced production of pro-inflammatory and pro-angiogenic cytokines, and subsequent anti-tumor activity in various cancer models.[2][6][7] However, more recent research has indicated that the anti-cancer effects of this compound may be attributable to its off-target inhibition of the epidermal growth factor receptor (EGFR).[8][9]

Mechanism of Action

p38 MAPK Pathway Inhibition

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and heat shock protein 27 (HSP27).[6][7] This signaling cascade plays a crucial role in tumor progression by promoting cell survival, angiogenesis, and metastasis.[1][2] this compound competitively binds to the ATP-binding site of p38 MAPKα and p38 MAPKβ, inhibiting their kinase activity.[2] This leads to a reduction in the phosphorylation of downstream effectors, thereby mitigating the pro-tumorigenic effects of the pathway.[5]

EGFR Pathway Inhibition

Recent evidence suggests that this compound's anti-proliferative activity in cancer cells correlates more strongly with EGFR inhibition than with p38 MAPK inhibition.[9] this compound has been shown to inhibit the kinase activity of wild-type and mutant EGFR, leading to decreased autophosphorylation and reduced signaling through downstream pathways like the ERK cascade.[9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| p38 MAPKα | 5.3 | Cell-free | [4] |

| p38 MAPKβ | 3.2 | Cell-free | [4] |

| p38 MAPKα | 7 | Cell-free | [6] |

| pMK2 Phosphorylation | 34.3 | RAW 264.7 cells | [6] |

| pMK2 Phosphorylation | 9.8 (inhibition at) | HeLa cells | [5] |

| TNFα Secretion | 5.2 | Murine peritoneal macrophages | [6] |

| CXCL8 Secretion | 144.9 | A549 cells | [5] |

| Wild-type EGFR | 180 | Cell-free | [9] |

| EGFR-G719C | 11 | Cell-free | [9] |

| EGFR-L858R | 174 | Cell-free | [9] |

Table 2: In Vivo Tumor Growth Inhibition

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| B16-F10 Melanoma (lung metastases) | 30 mg/kg, p.o., 4 days on/3 days off | Significant reduction in lung metastases | [5] |

| OPM-2 Myeloma Xenograft | 30 mg/kg, p.o., twice daily | Significant | [10] |

| MDA-MB-468 Breast Cancer Xenograft | 30 mg/kg, p.o., twice daily | Significant | [10] |

Experimental Protocols

In Vitro p38 MAPK Kinase Assay

A standard filter binding protocol was utilized to determine the inhibitory activity of this compound on recombinant human p38α.[6] The assay mixture contained ATP[γ-33P] and an EGFR 21-mer peptide as substrates. The reaction was initiated by the addition of the enzyme and incubated at room temperature. The reaction was then stopped, and the mixture was transferred to a filter plate to capture the phosphorylated substrate. After washing, the radioactivity on the filter was measured using a scintillation counter to determine the extent of kinase activity.

Cellular pMK2 Phosphorylation Assay

To assess the intracellular activity of this compound, its effect on the phosphorylation of the p38 MAPK substrate, MK2, was measured.[5][6] RAW 264.7 or HeLa cells were pre-treated with varying concentrations of this compound followed by stimulation with anisomycin to activate the p38 MAPK pathway.[5][6] Cell lysates were then prepared and subjected to Western blot analysis using an antibody specific for phosphorylated MK2 (pMK2) at Thr334.[5][6]

In Vivo Tumor Xenograft Studies

Animal models were used to evaluate the in vivo efficacy of this compound. For example, in the MDA-MB-468 breast cancer model, tumor cells were subcutaneously implanted into nude mice.[10] Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule.[10] Tumor volumes were measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic analysis, such as Western blotting for pMK2.[10]

Clinical Development

Phase I First-in-Human Trial

A first-in-human, open-label, dose-escalation Phase I study (NCT00794828) was conducted in patients with advanced cancer.[2][11] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a single agent and in combination with tamoxifen.[2][11]

Table 3: Phase I Trial (Single Agent) Key Findings

| Parameter | Result | Reference |

| Number of Patients | 89 | [11] |

| Dose Levels | 10, 20, 40, 65, 90, 120, 160, 200, 300, 420, 560 mg (every 12 hours) | [11] |

| Maximum Tolerated Dose (MTD) | 420 mg (initially), reduced to 300 mg | [12] |

| Recommended Phase II Dose | 300 mg every 12 hours | [2][11] |

| Most Common Adverse Events | Rash, fatigue, nausea, constipation, pruritus, vomiting | [2][11] |

| Objective Response | No complete or partial responses | [2][11] |

| Stable Disease | 19 patients (21.3%) | [2][11] |

| Median Duration of Stable Disease | 3.7 months | [2][11] |

Pharmacokinetic analyses showed that plasma exposure (Cmax and AUC) of this compound increased in a dose-dependent manner.[2][11] Pharmacodynamic assessments demonstrated that a single dose of this compound inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[2][11]

Further Clinical Investigations

This compound has been evaluated in other clinical settings, including a Phase 1b/2 trial in combination with gemcitabine and carboplatin for recurrent platinum-sensitive ovarian cancer (NCT01663857).[13] In this study, the addition of this compound resulted in a modest improvement in progression-free survival.[13] Another Phase 1 trial investigated this compound with radiotherapy and temozolomide in newly diagnosed glioblastoma (NCT02364206), establishing a maximum tolerated dose of 100 mg every 12 hours for this combination.[14]

Conclusion

This compound has a well-documented history as a potent inhibitor of p38 MAPK, with demonstrated preclinical anti-tumor activity. Its clinical development has established a manageable safety profile and recommended dosing for further studies. However, the recent discovery of its significant off-target activity against EGFR adds a layer of complexity to its mechanism of action and potential clinical applications. This dual activity may offer therapeutic advantages in certain contexts but also necessitates a re-evaluation of its development strategy. Future research should aim to delineate the relative contributions of p38 MAPK and EGFR inhibition to its clinical effects and to identify patient populations most likely to benefit from this unique pharmacological profile.

References

- 1. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A randomized, double-blind, placebo-controlled phase 1b/2 study of this compound, a p38 MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 1 trial of this compound (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacology of Ralimetinib: A Technical Guide to its Primary Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralimetinib (also known as LY2228820) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in a variety of diseases, including cancer.[2][3] This technical guide provides an in-depth overview of the in vitro studies that have characterized the primary targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. While historically recognized as a p38 MAPK inhibitor, recent evidence has also pointed to the epidermal growth factor receptor (EGFR) as a functionally important target, a finding that is also explored herein.[4][5]

Primary Targets and In Vitro Potency

This compound primarily targets the α and β isoforms of p38 MAPK.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[6][7]

Quantitative Inhibition Data

The in vitro potency of this compound against its primary targets and its effects on downstream cellular events have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

| Target | Assay Type | IC50 (nM) | Reference |

| p38 MAPK α | Cell-free kinase assay | 5.3 | [6][7] |

| p38 MAPK β | Cell-free kinase assay | 3.2 | [6][7] |

| p38α | Cell-free kinase assay | 7 | [8] |

| Phospho-MAPKAPK-2 (pMK2) | RAW 264.7 cells | 34.3 | [8][9] |

| TNFα formation | LPS-stimulated murine peritoneal macrophages | 5.2 | [8][9] |

Table 1: In vitro inhibitory activity of this compound against p38 MAPK and downstream effectors.

Recent studies have also investigated the activity of this compound against EGFR, suggesting that its anticancer effects may be driven by inhibition of this receptor, despite a lower potency compared to p38 MAPK.[4][5]

| Target | Assay Type | IC50 (nM) | Note | Reference |

| EGFR | In vitro kinase assay | >30-fold less potent than against p38α | The anticancer activity is suggested to be driven by EGFR inhibition. | [4][10] |

Table 2: In vitro inhibitory activity of this compound against EGFR.

Signaling Pathways

This compound exerts its effects by modulating the p38 MAPK signaling cascade. This pathway is a key regulator of cytokine production and inflammatory responses.

p38 MAPK Signaling Pathway

The canonical p38 MAPK pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors, ultimately leading to the production of pro-inflammatory cytokines such as TNFα and IL-6.[2][3]

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize this compound.

p38 MAPK Kinase Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human p38α or p38β is used as the enzyme source. A specific peptide substrate, such as EGFR 21-mer, and [γ-³³P]ATP are prepared in a kinase reaction buffer.[8]

-

Compound Incubation: this compound at various concentrations is pre-incubated with the p38 MAPK enzyme.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and [γ-³³P]ATP.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically using a filter binding protocol.[8] The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Assay for p38 MAPK Activity (Phospho-MAPKAPK-2 Detection)

This cell-based assay measures the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of its direct downstream substrate, MAPKAPK-2 (MK2).

Protocol:

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.[8][9] The cells are pre-treated with varying concentrations of this compound.

-

Stimulation: The p38 MAPK pathway is activated by stimulating the cells with an agent like anisomycin or lipopolysaccharide (LPS).[8][11]

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting or ELISA: The levels of phosphorylated MK2 (pMK2) are detected using a specific antibody that recognizes the phosphorylated threonine 334 residue.[8][9] Total MK2 levels are also measured as a loading control.

-

Data Analysis: The inhibition of MK2 phosphorylation is quantified, and IC50 values are determined.

Caption: Experimental workflow for the cellular p38 MAPK activity assay.

TNFα Inhibition Assay

This assay assesses the functional consequence of p38 MAPK inhibition by measuring the reduction in the production of the pro-inflammatory cytokine TNFα.

Protocol:

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured.[8][9]

-

Compound Treatment: The cells are treated with different concentrations of this compound.

-

LPS Stimulation: TNFα production is induced by stimulating the cells with lipopolysaccharide (LPS).[8][9]

-

Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period.

-

TNFα Quantification: The concentration of TNFα in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of TNFα inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

In vitro studies have robustly characterized this compound as a potent and selective inhibitor of p38 MAPK α and β. The quantitative data from cell-free and cell-based assays consistently demonstrate its ability to engage its primary targets and modulate downstream signaling events, leading to a functional reduction in pro-inflammatory cytokine production. The recent identification of EGFR as a potential mediator of its anticancer effects adds a new dimension to its mechanism of action and warrants further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacology of this compound and similar p38 MAPK inhibitors.

References

- 1. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. lifetechindia.com [lifetechindia.com]

Ralimetinib's Inhibition of Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralimetinib (also known as LY2228820) is a potent and selective, ATP-competitive small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms. The p38 MAPK signaling pathway plays a critical role in regulating the production of pro-inflammatory and pro-angiogenic cytokines. By inhibiting p38 MAPK, this compound effectively downregulates the synthesis and secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which are implicated in the tumor microenvironment and various inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: Targeting the p38 MAPK Pathway

This compound exerts its inhibitory effect on cytokine production by targeting the p38 MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, including stress, inflammatory cues (e.g., lipopolysaccharide - LPS), and other cytokines.[1]

Once activated, upstream kinases phosphorylate and activate p38 MAPK. Active p38 MAPK, in turn, phosphorylates a number of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2).[1] The phosphorylation of MK2 is a critical step, as activated MK2 regulates gene expression at both the transcriptional and post-transcriptional levels, leading to the production and secretion of inflammatory cytokines like TNF-α, IL-6, and IL-8.[1][2]

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of p38 MAPKα and p38 MAPKβ, preventing the phosphorylation of its downstream targets, including MK2.[1][3] This blockade of the signaling cascade effectively halts the production of these key cytokines.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Kinase Inhibition

| Target | Substrate | Assay Type | IC50 (nM) | Reference |

| p38 MAPKα | EGFR peptide | 33P-ATP radiometric filter binding | 5.3 | [1][2] |

| p38 MAPKβ | EGFR peptide | 33P-ATP radiometric filter binding | 3.2 | [1][2] |

Table 2: Cell-Based Inhibition

| Target/Process | Cell Line | Stimulus | Assay Type | IC50 (nM) | Reference |

| p-MAPKAPK-2 (Thr334) | RAW264.7 macrophages | Anisomycin | Western Blot | 35.3 | [1] |

| TNF-α Secretion | Murine Peritoneal Macrophages | LPS/IFN-γ | ELISA | 6.3 | [1][2] |

| IL-8 (CXCL8) Secretion | A549 (NSCLC) | LPS | ELISA | 144.9 | [2] |

| IL-6 Secretion | Bone Marrow Stromal Cells | - | ELISA | Inhibition observed at 200-800 nM | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activity.

In Vitro p38 MAPKα/β Kinase Assay

This protocol is a representative method for determining the IC50 of this compound against p38 MAPKα and p38 MAPKβ based on a radiometric filter binding assay.[2][5]

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38 MAPKα and p38 MAPKβ.

Materials:

-

Recombinant human p38 MAPKα or p38 MAPKβ enzyme

-

p38 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

EGFR 21-mer peptide substrate (KRELVEPLTPSGEAPNQALLR)

-

[γ-33P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates (e.g., Millipore MAPH plates)

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in p38 Kinase Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Prepare a substrate/ATP master mix in p38 Kinase Buffer containing the EGFR peptide substrate and [γ-33P]ATP.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add the diluted this compound or vehicle (DMSO control).

-

Add the recombinant p38 MAPKα or p38 MAPKβ enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP master mix.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Stopping the Reaction and Filtration:

-

Stop the reaction by adding an equal volume of phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot for Phospho-MAPKAPK-2 (p-MK2) Inhibition

This protocol describes a representative method for assessing the cellular activity of this compound by measuring the inhibition of p38 MAPK-mediated phosphorylation of its substrate, MK2.[1][2]

Objective: To determine the IC50 of this compound for the inhibition of MK2 phosphorylation in a cellular context.

Materials:

-

HeLa cells or RAW264.7 macrophages

-

Cell culture medium and supplements

-

Anisomycin (p38 MAPK activator)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-MAPKAPK-2 (Thr334), Rabbit anti-total MAPKAPK-2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Pre-treat cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a p38 MAPK activator, such as anisomycin (e.g., 10 µg/mL), for a short period (e.g., 30-45 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MAPKAPK-2 (Thr334) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MAPKAPK-2 for loading control.

-

Quantify the band intensities. Normalize the p-MK2 signal to the total MK2 signal.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Cytokine Secretion ELISA

This protocol provides a general framework for measuring the inhibitory effect of this compound on the secretion of cytokines like TNF-α from stimulated cells.[1][2]

Objective: To quantify the reduction in cytokine secretion from cells treated with this compound.

Materials:

-

Murine peritoneal macrophages or other relevant cell line (e.g., A549)

-

Cell culture medium

-

Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ)

-

This compound stock solution (in DMSO)

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) or a combination of LPS and IFN-γ to induce cytokine production.

-

Incubate for a sufficient period to allow for cytokine secretion (e.g., 4-24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure (following manufacturer's instructions):

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate for color development.

-

Stop the reaction with the stop solution.

-

-

Measurement and Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the provided standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of inhibition of cytokine secretion for each this compound concentration and calculate the IC50 value.

-

Conclusion

This compound is a well-characterized inhibitor of p38 MAPKα and p38 MAPKβ that demonstrates potent activity in downregulating the production of key inflammatory and pro-angiogenic cytokines. Its mechanism of action, centered on the inhibition of MAPKAPK-2 phosphorylation, has been confirmed through rigorous in vitro and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on p38 MAPK inhibitors and the modulation of cytokine signaling pathways. The continued investigation of this compound and similar molecules holds promise for the development of new therapeutic strategies for cancer and inflammatory diseases.

References

- 1. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Ralimetinib's Impact on Cell Proliferation and Apoptosis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, Ralimetinib (LY2228820), focusing on its effects on cell proliferation and apoptosis. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Introduction

This compound is an orally available, potent, and selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stress and is frequently dysregulated in various cancers, playing a significant role in tumor cell proliferation, survival, and inflammation.[1] By targeting p38 MAPK, this compound has demonstrated potential as an antineoplastic agent, primarily by modulating cell cycle progression and inducing apoptosis. This guide summarizes the available quantitative data on its activity, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of p38 MAPKα and p38 MAPKβ.[2] This inhibition prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and heat shock protein 27 (HSP27).[2][3] The activation of these downstream effectors is crucial for the expression of pro-inflammatory cytokines and for mediating cellular survival signals. By blocking this cascade, this compound effectively curtails these processes, leading to a reduction in cell proliferation and the induction of programmed cell death (apoptosis).[3]

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on its direct targets and its impact on cancer cell lines, primarily in synergistic combinations.

Table 1: Inhibitory Activity of this compound on p38 MAPK and Downstream Targets

| Target | Assay System | IC50 (nM) | Reference |

| p38 MAPKα | Cell-free | 5.3 | [1] |

| p38 MAPKβ | Cell-free | 3.2 | [1] |

| p-MAPKAPK2 (p-MK2) | RAW 264.7 cells | 34.3 | [2][3] |

| TNF-α production | LPS-stimulated murine macrophages | 5.2 | [3] |

Table 2: Effect of this compound on Cell Proliferation and Apoptosis (in combination with other agents)